molecular formula C20H25N5O3 B2776371 1,3-dimethyl-7-(3-phenoxypropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 99906-09-9

1,3-dimethyl-7-(3-phenoxypropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2776371
CAS RN: 99906-09-9
M. Wt: 383.452
InChI Key: XXDUMGNSJFGKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7-(3-phenoxypropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. It was first synthesized in 1996 by scientists at Schering-Plough Research Institute in New Jersey, USA. Since then, SCH 58261 has been widely used in scientific research to study the role of adenosine A2A receptors in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Chemical Properties

Fused Purinediones Synthesis :One study outlines the synthesis of fused purinediones, including those with alkyl or aryl groups, which could be structurally related to the compound . These purinediones are obtained via a multi-step synthesis involving reactions with orthocarboxylates or by alkylation in dimethylformamide (DMF) in the presence of potassium carbonate (Ondrej et al., 1995).

Utility in Heterocyclic Synthesis :Another study demonstrates the use of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, indicating the versatility of purine analogs in generating a variety of heterocyclic compounds with potential for diverse applications (A. Fadda et al., 2012).

Potential Applications

Optical and Nonlinear Optical Applications :Research on pyrimidine-based bis-uracil derivatives, closely related to purine structures, has explored their potential in optical and nonlinear optical (NLO) applications. These compounds exhibit promising linear and NLO properties, suggesting their suitability for use in NLO device fabrications (B. Mohan et al., 2020).

Photochemical Reactivity :The photochemical behavior of pyrrolidin-2-one derivatives, through studies on dimethylpyrrolidin-2-one and its N-substituted derivatives, showcases the influence of substituents on their reactivity. This research sheds light on the potential photochemical applications of purine derivatives with pyrrolidinyl groups (Andreas Ihlefeld & P. Margaretha, 1992).

Heterocyclic Compound Construction :Research on the construction of heterocyclic systems using pyridine and pyrimidine derivatives indicates the potential of purine analogs in synthesizing complex heterocyclic structures for various scientific applications. This involves reactions with chloromethyl xanthene to form pyrido-thieno-diazepino purine diones (V. Dotsenko et al., 2012).

properties

IUPAC Name

1,3-dimethyl-7-(3-phenoxypropyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-22-17-16(18(26)23(2)20(22)27)25(19(21-17)24-11-6-7-12-24)13-8-14-28-15-9-4-3-5-10-15/h3-5,9-10H,6-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDUMGNSJFGKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-(3-phenoxypropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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